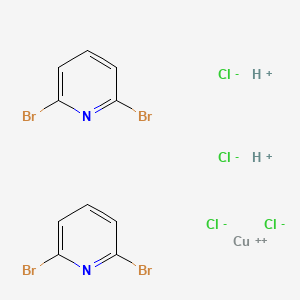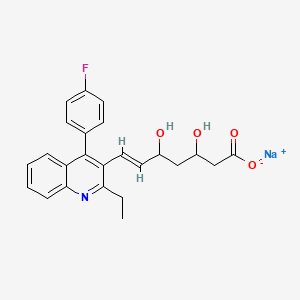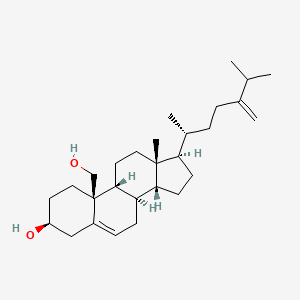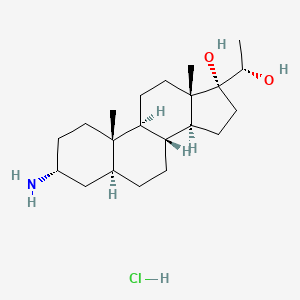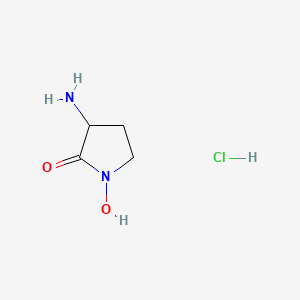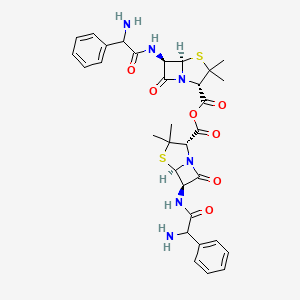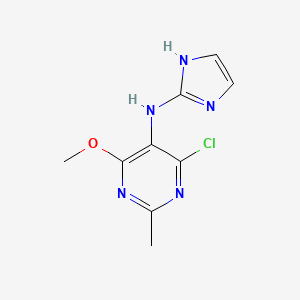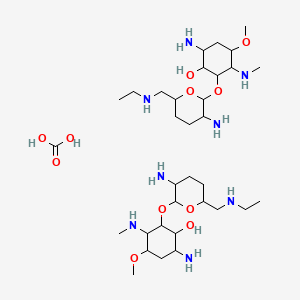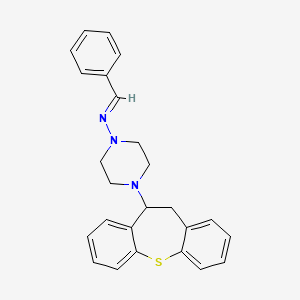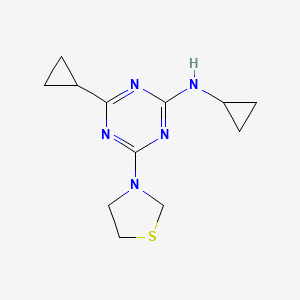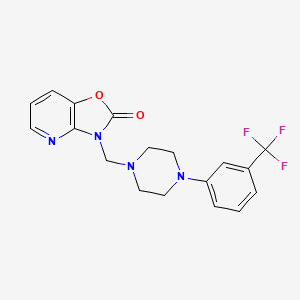
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazolo-pyridine core structure, which is fused with a piperazine ring substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolo-pyridine core: This can be achieved by reacting 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate to form oxazolo(4,5-b)pyridine-2(3H)-thione.
Substitution with piperazine: The oxazolo-pyridine intermediate is then reacted with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one can be compared with other similar compounds, such as:
Oxazolo(4,5-b)pyridine derivatives: These compounds share the oxazolo-pyridine core structure but differ in their substituents, leading to variations in their biological activity and applications.
Piperazine derivatives: Compounds with a piperazine ring substituted with different functional groups, such as phenyl or alkyl groups, exhibit different pharmacological properties and therapeutic potential.
The unique combination of the oxazolo-pyridine core and the trifluoromethylphenyl-substituted piperazine ring in 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one distinguishes it from other similar compounds and contributes to its specific biological activity and research applications.
Propiedades
Número CAS |
134337-26-1 |
|---|---|
Fórmula molecular |
C18H17F3N4O2 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-25-16-15(27-17(25)26)5-2-6-22-16/h1-6,11H,7-10,12H2 |
Clave InChI |
RBRJDOPXFVWFDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


